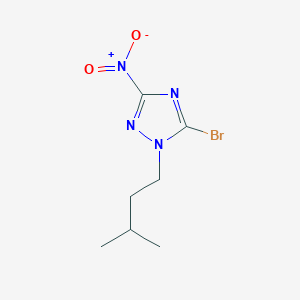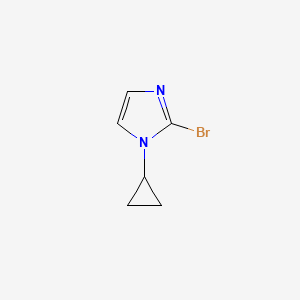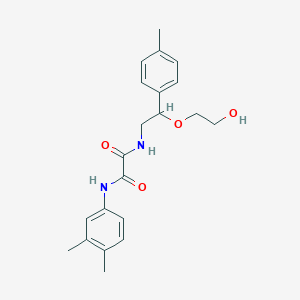![molecular formula C13H21ClN2O2 B2554008 N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride CAS No. 1049775-49-6](/img/structure/B2554008.png)
N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Additionally, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, with high yields reported for each step .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For example, the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was crystallized in the orthorhombic crystal system, and its structure was solved using direct methods and refined by full matrix least-squares procedures . The molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide was found to be similar to other closely related acetanilides, with molecules linked through N-H...O hydrogen bonds .
Chemical Reactions Analysis
The studies provided do not detail extensive chemical reactions involving "N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride" specifically. However, they do discuss the reactivity of similar compounds. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized via reaction with chlorotrimethylsilane, followed by transsilylation . Another study focused on the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, which is an important intermediate for azo disperse dyes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are inferred from their molecular structures and synthesis processes. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds, which can influence its solubility and stability . The study on 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide describes the syn and anti conformations of the N-H bond relative to the aromatic ring and the C=O bond, which may affect the compound's reactivity .
Relevant Case Studies
Several of the studies include case studies of the synthesized compounds' biological activities. The anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides was evaluated in mice and rats, with one compound showing protection in focal seizures and raising the seizure threshold . The anticancer potential of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling targeting the VEGFr receptor . Additionally, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were compared with phenytoin, identifying molecular features likely responsible for their anticonvulsant activities .
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-methoxyethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10-5-4-6-12(11(10)2)15-13(16)9-14-7-8-17-3;/h4-6,14H,7-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJOMGYJSAPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNCCOC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)



